Antibacterial Potency Against S. aureus: TCC as the Benchmark
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (TCC) serves as the direct comparator for novel diaryl urea antibacterials. In a 2021 SAR study, TCC exhibited an MIC of 16 µg/mL against *Staphylococcus aureus* [1]. This value established the baseline for evaluating new analogs. One analog (1bc) matched this potency, while another (1ab) was half as potent (MIC = 32 µg/mL). This underscores TCC's specific substitution pattern as a critical reference point for maintaining anti-staphylococcal activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Analogs 1ab and 1bc: 32 µg/mL and 16 µg/mL, respectively |
| Quantified Difference | TCC is 2x more potent than analog 1ab; equally potent to analog 1bc. |
| Conditions | Broth microdilution assay against *S. aureus* ATCC 29213. |
Why This Matters
Procurement of TCC is essential as the reference standard for validating the activity of any new diaryl urea antibacterial in a head-to-head assay.
- [1] Catalano, A.; Iacopetta, D.; Ceramella, J.; et al. Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban. *Antibiotics* 2021, 10, 338. View Source
